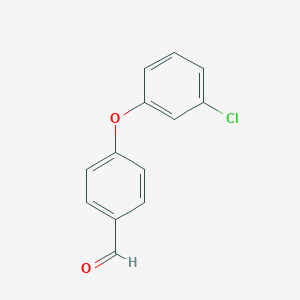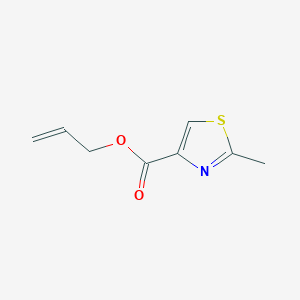
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) typically involves the reaction of 2-methylthiazole-4-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Allyl 2-methylthiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active thiazole moiety, which then exerts its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole-4-carboxylic acid: The parent compound without the allyl group.
Allyl thiazole-4-carboxylate: Similar structure but without the methyl group.
2-Methylthiazole-4-methanol: The reduced form of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI).
Uniqueness
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is unique due to the presence of both the allyl and ester functional groups, which provide versatility in chemical reactions and potential biological activities. The combination of these groups with the thiazole ring enhances its reactivity and broadens its range of applications compared to similar compounds.
Propiedades
Número CAS |
187269-96-1 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
prop-2-enyl 2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-3-4-11-8(10)7-5-12-6(2)9-7/h3,5H,1,4H2,2H3 |
Clave InChI |
HWVLDRVQZYZSLN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)OCC=C |
SMILES canónico |
CC1=NC(=CS1)C(=O)OCC=C |
Sinónimos |
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


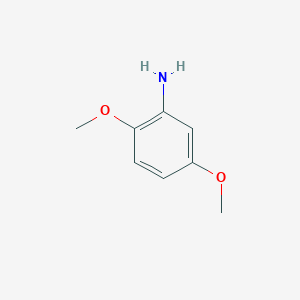
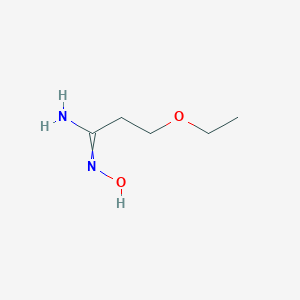
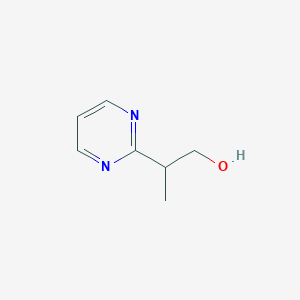
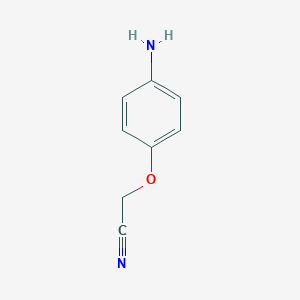
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)

![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)

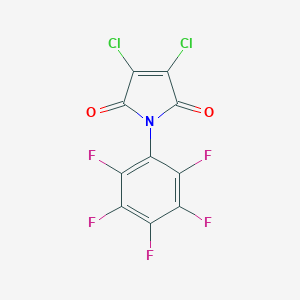
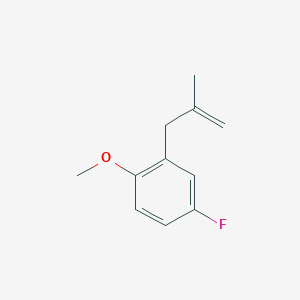
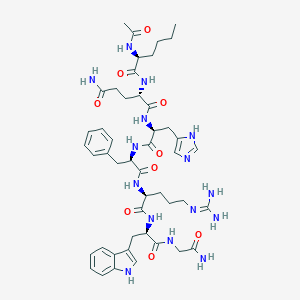
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
